ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by additional steps to introduce the pyrazole and butoxyphenyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of green chemistry and process optimization would be applied to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar core structure but includes a triazole group instead of a pyrazole group.
5-(4-Butoxyphenyl)-1-[2-(diethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Another compound with a butoxyphenyl group, but with different functional groups and a pyrrol-2-one core.
Uniqueness
The uniqueness of ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research applications.
Biological Activity
Ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C27H30N4O4
- Molecular Weight : 462.55 g/mol
The compound contains a tetrahydropyrimidine scaffold linked to a pyrazole moiety and a butoxyphenyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds often exhibit antimicrobial properties. A study on similar pyrazole derivatives demonstrated significant antibacterial activity against various strains, suggesting that this compound may possess comparable effects due to its structural similarities .
Anticancer Potential
Several studies have indicated that compounds with a pyrazole framework can inhibit cancer cell proliferation. For instance, pyrazole derivatives have shown efficacy against breast cancer cells through apoptosis induction and cell cycle arrest. The specific mechanism involves the modulation of signaling pathways related to cell survival and death .
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes critical in disease pathways. For example, some related compounds have been shown to inhibit enzymes involved in the polyamine biosynthesis pathway in Trypanosoma brucei, which is relevant for treating diseases like African sleeping sickness . The potential for this compound to target similar pathways warrants further investigation.
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) could be a mechanism through which this compound operates .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Among the tested compounds, those with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines demonstrated that pyrazole derivatives could induce apoptosis at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins. This compound was hypothesized to have similar effects due to its structural features .
Properties
Molecular Formula |
C27H30N4O4 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
ethyl 4-[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C27H30N4O4/c1-4-6-16-35-21-14-12-19(13-15-21)24-22(17-31(30-24)20-10-8-7-9-11-20)25-23(26(32)34-5-2)18(3)28-27(33)29-25/h7-15,17,25H,4-6,16H2,1-3H3,(H2,28,29,33) |
InChI Key |
MMKJGMAQIMULMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OCC)C4=CC=CC=C4 |
Origin of Product |
United States |
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